N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-18(20(27)24(23(14)2)16-11-7-4-8-12-16)22-17(25)13-21-19(26)15-9-5-3-6-10-15/h4,7-8,11-12,15H,3,5-6,9-10,13H2,1-2H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAWTVNJMTULIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide, has been found to interact with Ampicillin-CTX-M-15 . This suggests that the compound may have a role in modulating the activity of this protein.
Biological Activity
N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole Ring : The core structure includes a pyrazole moiety, which is known for various biological activities.
- Cyclohexanecarboxamide : This component contributes to the compound's stability and hydrophobic characteristics.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 318.39 g/mol.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives exhibit anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines.
Case Study Example
In a study published in PubMed, the compound was tested against human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Mechanistic Insights
In vitro studies have shown that this compound inhibits COX-2 activity by competing with arachidonic acid for binding sites, thereby reducing prostaglandin synthesis .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound have yielded promising results. It has shown activity against various bacterial strains, suggesting potential applications in treating infections.
Research Findings
A study demonstrated that at a concentration of 50 µg/mL, the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Cyclohexanecarboxamide vs. Aromatic Substituents : The aliphatic cyclohexane group in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., 4-nitrophenyl or dichlorophenyl), which could improve membrane permeability but reduce crystallinity due to weaker π-π interactions .
- Electron-Withdrawing Groups : The 4-nitrophenyl derivative forms robust intermolecular N–H⋯O hydrogen bonds, creating a 2D supramolecular network (R₂²(10) motifs) . In contrast, the dichlorophenyl analog exhibits steric hindrance, resulting in larger dihedral angles (80.70° between amide and dichlorophenyl planes) and distinct crystal packing .
- Halogenated vs.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns vary significantly across analogs:
- 4-Nitrophenyl Derivative : N–H⋯O bonds between the pyrazole amide and nitro groups stabilize a 2D network along the [100] and [001] axes .
- Dichlorophenyl Derivative : R₂²(10) dimeric motifs via N–H⋯O bonds, with additional weak C–H⋯O interactions extending the lattice .
- Cyclohexanecarboxamide Target : The cyclohexane group may disrupt planar stacking, favoring weaker van der Waals interactions over directional hydrogen bonds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
